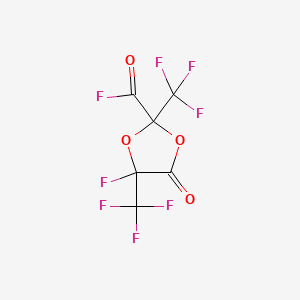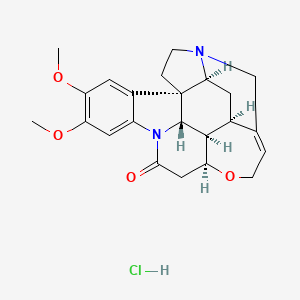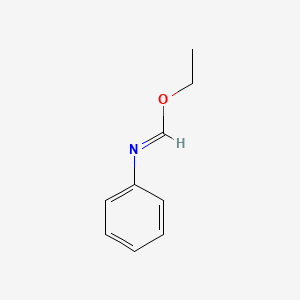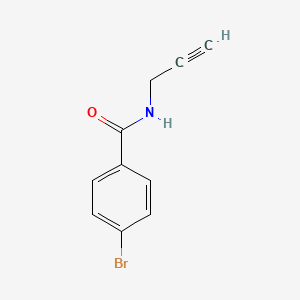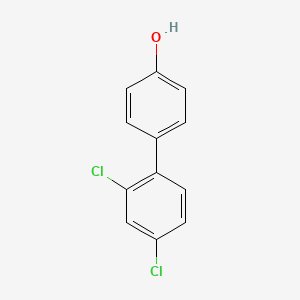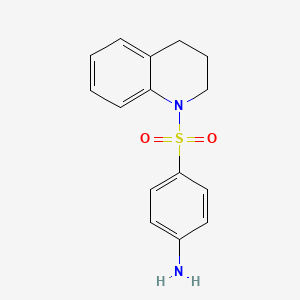
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline" is a derivative of dihydroquinoline, which is a class of compounds known for their potential biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological relevance of closely related dihydroquinoline derivatives.
Synthesis Analysis
The synthesis of dihydroquinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the one-pot synthesis of 3,4-dihydroquinolin-2-ones from anilines involves the formation of aryl diazonium salts, followed by Heck-Matsuda coupling and subsequent reduction steps . Similarly, the synthesis of C4-aryl-substituted tetrahydroquinolines from anilines and propargylic chlorides requires activation of the C-Cl bond and involves intermediate steps such as propargylation, cyclization, and reduction . These methods highlight the versatility of anilines in constructing dihydroquinoline frameworks and may provide a foundation for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives is characterized by a bicyclic system containing a nitrogen atom. Crystal structure studies of related compounds, such as the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, reveal how substituents like the carboxylate group and sulfonamide can interact with biological targets, such as the aldo-keto reductase AKR1C3 . These interactions are crucial for the compound's biological activity and selectivity.
Chemical Reactions Analysis
Dihydroquinoline derivatives can participate in various chemical reactions, which are essential for their biological function and for further chemical modifications. The papers describe reactions such as the formation of aryl diazonium salts, Heck-Matsuda coupling, propargylation, cyclization, and reduction . These reactions are not only important for the synthesis of these compounds but also for understanding their reactivity and potential transformations in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a sulfonamide group can significantly affect the compound's solubility, stability, and ability to interact with biological targets . The presence of a carboxylate group or its isosteres can also impact the compound's acidity and its ability to form hydrogen bonds, which are important for enzyme inhibition . The papers do not provide specific data on the physical properties of "4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline," but the discussed properties of related compounds can offer insights into its potential behavior.
科学的研究の応用
Synthesis Techniques and Modifications
- Novel Synthesis Methods : Techniques involving lanthanide catalysts and microwave technology have been applied to synthesize various substituted 1,2-dihydroquinolines, showcasing the potential for creating diverse chemical libraries (Theoclitou & Robinson, 2002).
- Asymmetric Synthesis : Research into asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones indicates the possibility of producing these compounds with high enantioselectivity, important for chemical specificity (Liu & Lu, 2010).
- Synthesis Related to Antiviral Compounds : The synthesis of tetrahydroquinolines related to the antiviral compound Virantmycin demonstrates the application of 4-substituted anilines in medical chemistry (Francis, Williamson, & Ward, 2004).
Chemical Structure and Analysis
- Structural Formation : Studies on the formation of the 3,4-dihydroquinolin-2-one skeleton provide insights into the structural aspects of similar compounds, relevant for understanding their chemical behavior (Dengiz & Balcı, 2013).
- Crystal Structure Analysis : Examination of related compounds, like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, through crystal structure investigations and DFT studies, aids in understanding the molecular interactions and stability of these chemicals (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Potential Therapeutic Applications
- Antimicrobial Activity : Quinazolinone derivatives, closely related to 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, have been synthesized and evaluated for antimicrobial activity, highlighting potential applications in medicine (Habib, Hassan, & El‐Mekabaty, 2013).
- Antiproliferative Agents : 4-Anilinoquinazoline derivatives have been explored for their anti-proliferative properties, suggesting the relevance of similar structures in cancer treatment (Yassen, Elshihawy, Said, & Abouzid, 2014).
Safety and Hazards
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUMRFYQYBKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277979 |
Source


|
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
CAS RN |
5455-89-0 |
Source


|
| Record name | 5455-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


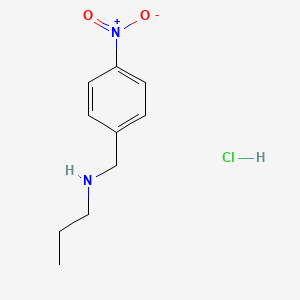
![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)

